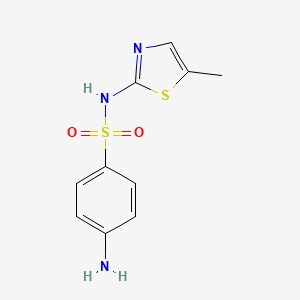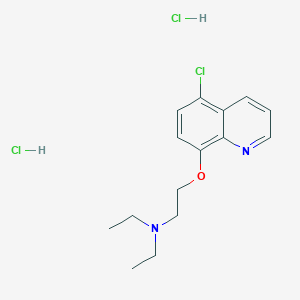
2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of carbon-nitrogen bonds. The first paper discusses an oxidative rearrangement reaction that is used to synthesize fused tetrahydroisoquinolines, which are structurally related to quinoline derivatives like the compound . This reaction involves the generation of N-chloroamines in situ, followed by a carbon to nitrogen migration and nucleophilic trapping of a ketiminium ion intermediate . This method could potentially be adapted for the synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The second paper provides information on the molecular structure of a series of 2-(1-(arylimino)ethyl)-8-arylimino-5,6,7-trihydroquinolines, which share a quinoline core with the compound of interest . The study found that these molecules can exist in two isomeric forms due to the migration of a double bond. This suggests that the compound may also exhibit isomerism, which could affect its reactivity and physical properties. The iron dichloride complexes derived from these molecules were characterized by single-crystal X-ray diffraction studies, which revealed a distorted bipyramidal coordination geometry at the iron center . While the compound does not contain iron, the analytical techniques used could be applicable for determining its molecular structure.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the chemical behavior of similar structures. The iron complexes mentioned in the second paper were used as precatalysts for ethylene polymerization, demonstrating the potential for quinoline derivatives to participate in complex chemical reactions . The compound may also be capable of engaging in various chemical reactions, particularly those involving the ether and amine functionalities, such as nucleophilic substitutions or interactions with electrophiles.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride, they do provide insights into the properties of structurally related compounds. For example, the iron complexes derived from arylimino-ethyl-arylimino-trihydroquinolines exhibited high catalytic activity in ethylene polymerization, which could suggest that the compound may also have catalytic properties . Additionally, the presence of a chloro group and an amine in the compound suggests that it may have polar characteristics, which could influence its solubility and stability.
Safety and Hazards
The compound is associated with some safety hazards. It has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Orientations Futures
Mécanisme D'action
Target of Action
A2764 dihydrochloride is a highly selective inhibitor of TRESK (TWIK-related spinal cord K+ channel, K2P18.1) . TRESK is a two-pore domain potassium channel that plays a crucial role in maintaining the resting membrane potential and cellular excitability .
Mode of Action
A2764 dihydrochloride interacts with the TRESK channels, inhibiting their function . It is more sensitive to the activated mTRESK channels than the basal current . The IC50 value for the activated mTRESK channels is 6.8 µM .
Biochemical Pathways
The inhibition of TRESK channels by A2764 dihydrochloride affects the potassium currents in cells . Under normal conditions, TRESK channels contribute to the background potassium current that helps maintain the resting membrane potential. By inhibiting these channels, A2764 dihydrochloride reduces this current, leading to cell depolarization .
Pharmacokinetics
Its solubility in water and dmso suggests that it may have good bioavailability
Result of Action
The inhibition of TRESK channels by A2764 dihydrochloride leads to cell depolarization and increased excitability in native cells . This change in cellular excitability has potential implications for various physiological processes and diseases, including migraine and nociception .
Propriétés
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N,N-diethylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.2ClH/c1-3-18(4-2)10-11-19-14-8-7-13(16)12-6-5-9-17-15(12)14;;/h5-9H,3-4,10-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDPULCSHGKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C2C(=C(C=C1)Cl)C=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)
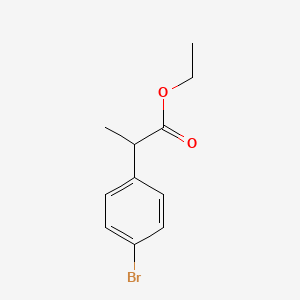
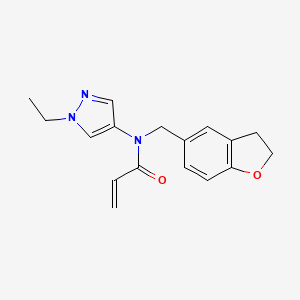
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)
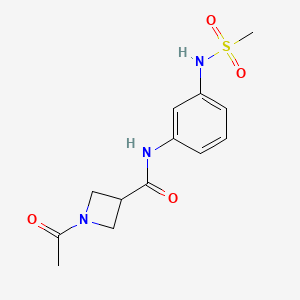
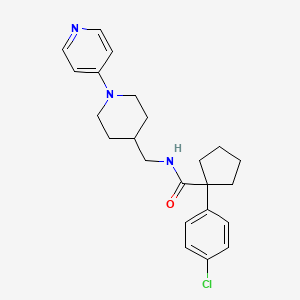
![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3018476.png)
![6-[5-(4-Propan-2-yloxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3018480.png)
![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)
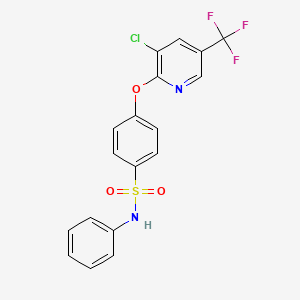
![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3018485.png)
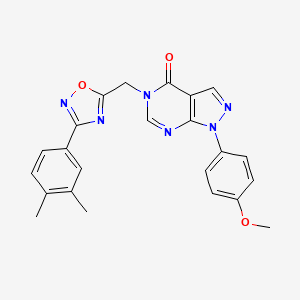
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B3018489.png)
